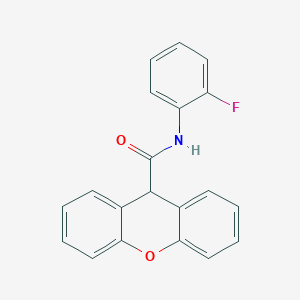

![molecular formula C14H12N2O4S B5546862 methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

methyl 4-{[(2-nitrophenyl)thio]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Methyl 4-{[(2-nitrophenyl)thio]amino}benzoate is a chemical compound with potential applications in various fields due to its unique molecular structure and properties.

Synthesis Analysis

- The compound is synthesized through specific chemical reactions involving nitrophenyl and benzoate groups. These processes often involve condensation reactions and hydrogen bonding to form the final product.

Molecular Structure Analysis

- The molecule is characterized by its complex structural features, including nitro, amino, and benzoate groups. This structure imparts specific physical and chemical properties to the compound (Portilla et al., 2007).

Wissenschaftliche Forschungsanwendungen

Optical Storage and Polymer Research

Methyl 4-{[(2-nitrophenyl)thio]amino}benzoate and related compounds have been explored for their applications in the field of polymer science, specifically in optical storage technology. Research by Meng et al. (1996) focused on azo polymers for reversible optical storage, where the cooperative motion of polar side groups in amorphous polymers was investigated. This study synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with related compounds to create copolymers that are amorphous and exhibit significant photoinduced birefringence. This photoinduced birefringence indicates a high potential for optical storage applications, where information can be written, stored, and erased using light. The research suggested that the cooperative motion between BEM groups and azo groups is crucial for enhancing the optical storage capabilities of these polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Photopolymerization Studies

Further advancements in the application of methyl 4-{[(2-nitrophenyl)thio]amino}benzoate derivatives have been made in the realm of photopolymerization. Guillaneuf et al. (2010) presented an innovative approach toward nitroxide-mediated photopolymerization using a new alkoxyamine that bears a chromophore group directly linked to the aminoxyl function. This compound, through its decomposition under UV irradiation, generates alkyl and nitroxide radicals, indicating a significant shift in the photophysical or photochemical properties of the starting chromophore. The efficiency of this compound as a conventional photoinitiator opens new pathways for photopolymerization processes, which are critical in developing advanced materials with specific properties and applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Crystallography and Molecular Interactions

On the crystallography front, studies on isomeric reaction products of compounds similar to methyl 4-{[(2-nitrophenyl)thio]amino}benzoate have provided insights into hydrogen-bonded structures and their implications. Portilla et al. (2007) investigated two isomeric reaction products, highlighting the formation of hydrogen-bonded sheets and chains in different methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate molecules. These findings contribute to a deeper understanding of molecular interactions, which is essential for designing materials with specific properties, including those relevant to pharmaceuticals and advanced functional materials (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Zukünftige Richtungen

The future directions for research on “methyl 4-{[(2-nitrophenyl)thio]amino}benzoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications and a better understanding of the compound .

Eigenschaften

IUPAC Name |

methyl 4-[(2-nitrophenyl)sulfanylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-8-11(9-7-10)15-21-13-5-3-2-4-12(13)16(18)19/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROHOKDBKPSZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)